molecular formula C13H14N2O5 B1519796 (2-Furylmethyl)(2-pyridinylmethyl)amine oxalate CAS No. 1158770-65-0

(2-Furylmethyl)(2-pyridinylmethyl)amine oxalate

Cat. No. B1519796
M. Wt: 278.26 g/mol
InChI Key: WNBBDJVJTLFBBN-UHFFFAOYSA-N
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Description

(2-Furylmethyl)(2-pyridinylmethyl)amine oxalate (FMPAO) is a novel amine oxalate compound that has recently been studied for its potential applications in scientific research. FMPAO has been found to possess a unique set of properties that make it an attractive choice for a wide range of applications, including drug synthesis, biochemistry, and physiology.

Scientific Research Applications

Catalytic Applications

  • Copper-Catalyzed Amination : N-(1-Oxy-pyridin-2-ylmethyl)oxalamic acid, a related compound, is used as an efficient ligand for copper(I)-catalyzed amination of aryl halides. This system facilitates N-arylation of various amines, amino acids, and ammonia with high functional group tolerance (Wang et al., 2015).

Chemical Synthesis and Reactions

  • Formation of Coordination Polymers : Pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts, forming coordination polymers that include oxalate and pyridine molecules. This demonstrates the potential of related furyl and pyridyl compounds in forming complex structures (Ghosh et al., 2004).
  • Synthesis of Disubstituted Cyclopentenones : E-2-Formyl-3-(2-furyl)propenenitrile reacts with primary aromatic amines to produce various substituted propenenitriles, indicating the reactivity of furyl-containing compounds in complex organic syntheses (Šafár̆ et al., 1993).

Material Science and Coordination Chemistry

  • Synthesis of Heterodinuclear Complexes : Oxalate-bridged Cr(III)-M(II) complexes, involving oxalate ions and N-acetylacetonylidene-N-(2-pyridylethyl)aminate, highlight the use of furyl and pyridyl compounds in creating complex inorganic materials (Ohba et al., 1993).

Pharmaceutical Research

  • Biological Evaluation of Bipyridine Derivatives : Derivatives of 2-furyl compounds have been synthesized and evaluated for anti-cancer, anti-Alzheimer, and anti-COX-2 activities. This indicates the biomedical research potential of furyl-containing compounds (Attaby et al., 2014).

Analytical Chemistry

  • Molybdenum(VI) Determination : 2-(2-Furyl)-3-hydroxy-4H-chromen-4-one, a compound containing a furyl group, is used as a reagent for the spectrophotometric determination of molybdenum. This highlights its use in analytical applications (Dass & Mehta, 1993).

properties

IUPAC Name

N-(furan-2-ylmethyl)-1-pyridin-2-ylmethanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.C2H2O4/c1-2-6-13-10(4-1)8-12-9-11-5-3-7-14-11;3-1(4)2(5)6/h1-7,12H,8-9H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBBDJVJTLFBBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNCC2=CC=CO2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Furylmethyl)(2-pyridinylmethyl)amine oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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